4-Chloro-2,6-difluorobenzenesulfonyl chloride

Beschreibung

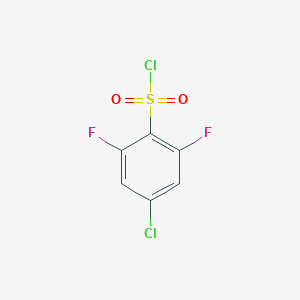

4-Chloro-2,6-difluorobenzenesulfonyl chloride (CAS: 1208077-94-4) is a halogenated aromatic sulfonyl chloride with the molecular formula C₆H₂Cl₂F₂O₂S and a molecular weight of 247.05 g/mol . Its structure features a benzene ring substituted with chlorine at the para position (C4) and fluorine at the ortho positions (C2 and C6), coupled with a sulfonyl chloride (-SO₂Cl) functional group. This compound is moisture-sensitive and typically stored under inert gas (e.g., nitrogen or argon) at 2–8°C to prevent hydrolysis .

The sulfonyl chloride group confers high reactivity, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry, particularly for introducing sulfonate esters or sulfonamides via nucleophilic substitution .

Eigenschaften

IUPAC Name |

4-chloro-2,6-difluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S/c7-3-1-4(9)6(5(10)2-3)13(8,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAEHZFWVPOSTFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-94-4 | |

| Record name | 4-chloro-2,6-difluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Chlorosulfonation of Chlorofluorobenzene Derivatives

The most common industrial route to 4-chloro-2,6-difluorobenzenesulfonyl chloride involves the direct sulfonylation of 4-chloro-2,6-difluorobenzene or related precursors with chlorosulfonic acid or sulfur trioxide derivatives. This method introduces the sulfonyl chloride group (-SO2Cl) onto the aromatic ring.

- Reaction Conditions: Typically, chlorosulfonic acid is reacted with the chlorofluorobenzene substrate at elevated temperatures (e.g., 60–120 °C) under controlled stoichiometry to favor sulfonyl chloride formation.

- Solvent Use: Halogenated aliphatic hydrocarbons (e.g., chloroform, carbon tetrachloride) or sulfolane are used as solvents to suppress side reactions and improve selectivity.

- Catalysts/Additives: Alkali metal salts or ammonium salts of mineral acids can be added to improve yield and reduce by-products.

- By-products: Sulfonic acids and diaryl sulfones may form as side-products, which are minimized by optimizing reaction parameters.

Halogen Exchange Fluorination

An alternative method involves starting from chlorobenzenesulfonyl chloride derivatives and performing chlorine/fluorine exchange using alkali metal fluorides (e.g., potassium fluoride) in a polar aprotic solvent such as sulfolane.

- Process Example: A mixture of 2,4-dichlorobenzenesulfonyl chloride and anhydrous potassium fluoride is heated gradually (initially at 100 °C for several hours, then up to 170–200 °C) to facilitate fluorination at the 2 and 6 positions.

- Reaction Monitoring: The reaction progress is monitored by distillation and filtration to remove inorganic salts.

- Yields: Fluorination yields vary; for example, 2,4-difluorobenzenesulfonyl fluoride yields have been reported around 34% without additives, increasing to 65% with certain amine additives.

- Advantages: This method allows selective introduction of fluorine substituents on the aromatic ring post-sulfonylation.

| Preparation Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation with chlorosulfonic acid | 4-chloro-2,6-difluorobenzene (or chlorobenzene derivatives) | Chlorosulfonic acid, halogenated solvent, 60–120 °C | 70–80 | Excess chlorosulfonic acid often required; side-products include sulfonic acids and diaryl sulfones. |

| Halogen exchange fluorination | 2,4-dichlorobenzenesulfonyl chloride | Anhydrous KF, sulfolane, 100–200 °C, 8–11 hours | 34–65 | Addition of tertiary amines improves yield; reaction involves chlorine/fluorine exchange. |

| Sodium salt route | Sodium 4-chlorobenzenesulfonate | Chlorosulfonic acid, chloroform, 2 mol acid/mol salt | ~89 | Requires isolation of sodium salt; high yield but less industrially practical. |

Chlorosulfonation Efficiency: The direct chlorosulfonation of chlorofluorobenzenes is straightforward but often requires excess chlorosulfonic acid, leading to economic and environmental concerns. The use of halogenated solvents helps suppress side reactions, improving yield and purity.

Halogen Exchange Fluorination: This method is valuable for introducing fluorine atoms selectively after sulfonyl chloride formation. It requires high temperatures and careful control of reaction time and additives. The presence of amines as additives significantly enhances fluorination yield, likely by stabilizing intermediates or scavenging by-products.

Industrial Considerations: The sodium salt method provides high yields but involves additional steps of salt isolation and drying, which complicate scale-up. The direct chlorosulfonation and halogen exchange methods are more amenable to continuous processing.

A combined approach is often employed industrially:

- Step 1: Prepare 4-chlorobenzenesulfonyl chloride by reacting chlorobenzene with chlorosulfonic acid in a halogenated solvent with mineral acid salts to optimize yield and reduce by-products.

- Step 2: Subject the chlorosulfonyl chloride to halogen exchange fluorination using anhydrous potassium fluoride in sulfolane at elevated temperatures, optionally with amine additives, to substitute chlorine atoms at the 2 and 6 positions with fluorine.

- Step 3: Purify the final this compound by distillation under reduced pressure to remove residual salts and solvents.

The preparation of this compound is achieved primarily through chlorosulfonation of chlorofluorobenzene derivatives or via halogen exchange fluorination of chlorobenzenesulfonyl chlorides. Each method has trade-offs in yield, purity, and industrial feasibility. The use of halogenated solvents, controlled reaction temperatures, and additives such as tertiary amines or mineral acid salts is critical to optimizing the process. Current research and patents demonstrate that a sequential sulfonylation followed by fluorination in polar solvents like sulfolane provides a practical and scalable route to this compound with acceptable yields and manageable by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-2,6-difluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and acetonitrile.

Conditions: Reactions are typically carried out at room temperature or under mild heating.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Chloro-2,6-difluorobenzenesulfonyl chloride is primarily used as a reagent in organic synthesis. It serves as a sulfonylating agent in various reactions, including:

- Formation of Sulfonamides : The compound reacts with amines to form sulfonamides, which are valuable intermediates in pharmaceutical chemistry.

- Acylation Reactions : It can be employed in acylation reactions to modify aromatic compounds, enhancing their biological activity.

Pharmaceutical Applications

Research has demonstrated that derivatives of this compound exhibit significant biological activity:

- Anticancer Activity : Compounds derived from this sulfonyl chloride have been studied for their ability to inhibit cancer cell proliferation. For instance, one study showed that these compounds could induce apoptosis in cancer cells by inhibiting key signaling pathways such as MDM2-p53 interaction .

- Antiviral Activity : The compound has been explored for potential antiviral properties against HIV-1. Its derivatives have shown promise as inhibitors of viral replication due to their ability to modify biological targets involved in viral life cycles.

Biochemical Research

The compound plays a role in biochemical research by modifying proteins and enzymes. It has been shown to interact with nucleophilic sites on enzymes, leading to enzyme inhibition or activation. This property makes it a useful tool for studying enzyme mechanisms and cellular processes.

Case Study 1: Anticancer Research

A notable study investigated the anticancer properties of a derivative of this compound. The results indicated that the compound induced cell cycle arrest in various cancer cell lines by upregulating p21 gene expression. This mechanism highlights its potential as a therapeutic agent targeting cancer cell proliferation .

Case Study 2: Antiviral Development

In another research effort focused on developing new anti-HIV agents, derivatives of this sulfonyl chloride were synthesized and tested for their efficacy against HIV-1. The results demonstrated that certain derivatives effectively inhibited viral replication, suggesting that this compound could lead to novel antiviral therapies.

Toxicological Profile

While this compound has promising applications, it is essential to consider its toxicological aspects:

Wirkmechanismus

The mechanism of action of 4-chloro-2,6-difluorobenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonate ester bonds, depending on the nucleophile involved . The molecular targets and pathways are primarily related to its role as a chemical reagent in various synthetic processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituent positions and halogen types. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of Sulfonyl Chlorides

| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 4-Chloro-2,6-difluorobenzenesulfonyl chloride | C₆H₂Cl₂F₂O₂S | Cl (4), F (2,6) | 247.05 | 1208077-94-4 |

| 2,6-Difluorobenzenesulfonyl chloride | C₆H₃F₂ClO₂S | F (2,6) | ~210.60 | 60230-36-6 |

| 2,4-Difluorobenzenesulfonyl chloride | C₆H₃F₂ClO₂S | F (2,4) | ~210.60 | 13918-92-8 |

| 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | C₆H₂BrCl₃O₂S | Br (4), Cl (2,6) | ~325.35 | N/A |

Key Observations :

Physical and Chemical Properties

Table 2: Physical Properties Comparison

| Compound Name | Boiling Point (°C) | Density (g/mL) | Storage Conditions | Sensitivity |

|---|---|---|---|---|

| This compound | Not reported | Not reported | Inert gas, 2–8°C | Moisture-sensitive |

| 2,6-Difluorobenzenesulfonyl chloride | 210 | 1.568 | Inert gas, 2–8°C | Moisture-sensitive |

| 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | Not reported | Not reported | Not reported | Likely moisture-sensitive |

Key Observations :

- The 2,6-difluoro analog has a boiling point of 210°C and density of 1.568 g/mL , indicating higher volatility compared to the target compound, which likely has elevated boiling points due to additional chlorine .

- All sulfonyl chlorides share moisture sensitivity, necessitating inert storage conditions to prevent hydrolysis to sulfonic acids .

Table 3: Reactivity and Use Cases

| Compound Name | Reactivity Profile | Applications |

|---|---|---|

| This compound | High electrophilicity due to Cl/F substituents | Pharmaceutical intermediates, sulfonamide synthesis |

| 2,6-Difluorobenzenesulfonyl chloride | Moderate reactivity | Sulfonate ester formation, organic synthesis |

| 4-Bromo-2,6-dichlorobenzenesulfonyl chloride | Enhanced leaving-group ability (Br vs. Cl) | Specialty chemical research |

Key Observations :

- The target compound’s chlorine substituent enhances electrophilicity, favoring nucleophilic attacks in drug candidate synthesis .

- Brominated analogs (e.g., 4-bromo-2,6-dichloro derivatives) may exhibit faster substitution reactions due to bromine’s superior leaving-group ability .

- Fluorine substituents improve metabolic stability in pharmaceuticals, making fluorinated sulfonyl chlorides valuable in medicinal chemistry .

Biologische Aktivität

4-Chloro-2,6-difluorobenzenesulfonyl chloride is a significant organosulfur compound recognized for its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula : CHClFOS

Molecular Weight : 229.06 g/mol

Functional Group : Sulfonyl chloride

The sulfonyl chloride functional group imparts notable reactivity to this compound, making it a valuable precursor in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor antagonists.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules, leading to alterations in cellular functions. Key mechanisms include:

- Protein Binding : The compound can form covalent bonds with proteins, modifying their structure and function.

- Gene Expression Modulation : It influences gene expression through interaction with transcription factors.

- Cell Signaling Pathway Alteration : The compound can affect signaling pathways critical for cellular metabolism and function.

Cellular Effects

Research indicates that this compound can significantly impact cellular processes:

- Cell Viability : Varies with dosage; lower concentrations may have minimal effects, while higher concentrations can induce cytotoxicity.

- Metabolic Pathways : It participates in metabolic pathways by interacting with enzymes and cofactors essential for the metabolism of sulfonamide derivatives.

Toxicity and Safety

This compound is corrosive and can cause severe skin burns and eye damage. Proper handling and safety measures are critical when working with this compound.

Antiviral Activity

Recent studies have shown that derivatives of this compound exhibit potent antiviral properties. For instance:

- Study on Influenza Virus : Aryl sulfonamide derivatives demonstrated significant antiviral efficacy against H1N1 and H3N2 strains. The IC50 value for these compounds was reported at 16.79 nM, indicating strong antiviral activity .

Antibacterial Activity

The antibacterial properties of sulfonamide-based compounds are well-documented:

- Mechanism of Action : These compounds inhibit bacterial growth by targeting enzymes involved in cell wall synthesis. They form covalent bonds with these enzymes, leading to their inactivation .

Case Studies

-

Study on Antiviral Efficacy

- Objective : Assess the antiviral activity of aryl sulfonamides derived from this compound.

- Findings : Significant reduction in viral mRNA levels in infected human bronchial epithelial cells was observed.

-

Study on Antibacterial Resistance

- Objective : Investigate the role of sulfonamide derivatives in overcoming antibiotic resistance.

- Findings : These compounds inhibited β-lactamase enzymes responsible for antibiotic resistance, suggesting potential for combination therapies with traditional antibiotics .

Comparative Table of Biological Activities

| Activity Type | Mechanism | IC50 Value (nM) | Reference |

|---|---|---|---|

| Antiviral | Inhibition of viral replication | 16.79 | |

| Antibacterial | Inhibition of cell wall synthesis | Varies | |

| Cytotoxicity | Induces cell death at high doses | Varies |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-chloro-2,6-difluorobenzenesulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via sulfonation of 4-chloro-2,6-difluorobenzene followed by chlorination using agents like PCl₅ or SOCl₂. Key factors include temperature control (50–80°C for sulfonation) and stoichiometric excess of chlorinating agents to maximize yield. Impurity profiles should be monitored via HPLC or GC-MS, with recrystallization in non-polar solvents (e.g., hexane) to enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for aromatic F). ¹H and ¹³C NMR resolve chloro and sulfonyl groups .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies molecular ions (e.g., [M-Cl]⁺ fragments) .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves crystal packing and bond angles, crucial for confirming regiochemistry .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and fume hoods to avoid exposure to vapors. Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can conflicting literature data on physical properties (e.g., melting point) be resolved?

- Methodological Answer : Discrepancies often arise from purity or polymorphic forms. Use differential scanning calorimetry (DSC) to determine melting points reproducibly. Cross-validate with powder XRD to identify crystalline phases . For example, if reported mp ranges from 45–50°C, DSC under N₂ can clarify thermal stability .

Q. What strategies optimize nucleophilic substitution reactions at the sulfonyl chloride group?

- Methodological Answer : Reactivity with amines or alcohols is influenced by solvent polarity (e.g., DMF vs. THF) and base selection (e.g., Et₃N vs. NaH). Kinetic studies via in-situ IR or LC-MS track intermediate formation. For sterically hindered nucleophiles, microwave-assisted synthesis (100–120°C, 30 min) improves conversion .

Q. How does computational modeling (DFT/MD) aid in predicting reactivity or binding interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates electrophilic susceptibility at the sulfonyl group (Fukui indices) and transition states for SN₂ mechanisms. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) predict solvation effects on reaction kinetics. Software like Gaussian or ORCA paired with crystallographic data from SHELX outputs enhances accuracy .

Q. What are the challenges in analyzing hydrolytic degradation products, and how can they be mitigated?

- Methodological Answer : Hydrolysis generates 4-chloro-2,6-difluorobenzenesulfonic acid, detectable via ion chromatography (IC) or LC-MS. Stabilize the parent compound by avoiding aqueous solvents; use anhydrous conditions with molecular sieves. Degradation kinetics can be modeled using Arrhenius plots under controlled humidity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.